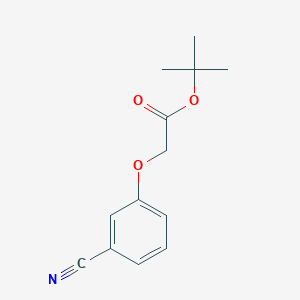

tert-Butyl (3-cyanophenoxy)acetate

Descripción

tert-Butyl (3-cyanophenoxy)acetate is a synthetic organic compound belonging to the class of tert-butyl esters. Its structure comprises a phenoxyacetate backbone with a cyano (-CN) substituent at the 3-position of the phenyl ring and a tert-butyl ester group. These analogs are primarily utilized as laboratory chemicals or intermediates in organic synthesis, particularly in the preparation of β-keto acids via decarboxylation reactions .

Propiedades

Fórmula molecular |

C13H15NO3 |

|---|---|

Peso molecular |

233.26 g/mol |

Nombre IUPAC |

tert-butyl 2-(3-cyanophenoxy)acetate |

InChI |

InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)9-16-11-6-4-5-10(7-11)8-14/h4-7H,9H2,1-3H3 |

Clave InChI |

DDJHULQPPWIHBC-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)COC1=CC=CC(=C1)C#N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Crystallographic Properties

The molecular geometry and crystal packing of tert-butyl acetates are highly influenced by substituents on the phenyl ring. Below is a comparative analysis based on crystallographic studies of four derivatives with varying para-substituents (H, CH3, Cl, NO2) :

| Substituent | Molecular Formula | Density (g/cm³) | Crystal System | Space Group | Hydrogen Bonding Pattern | Benzene-Ester Dihedral Angle (°) |

|---|---|---|---|---|---|---|

| NO2 | C15H19NO5 | 1.228 | Monoclinic | P21/c | 2D layers (C–H⋯O interactions) | 61.8 (2) |

| CH3 | C14H18O4 | 1.194 | Monoclinic | P21/c | Infinite chains | 75.3 (1) |

| Cl | C13H15ClO4 | 1.108 | Monoclinic | P21/c | Infinite chains | 68.5 (1) |

| H (parent) | C12H14O4 | 1.15 | Monoclinic | P21/c | Infinite chains | 65.0 (2) |

Key observations:

- Density: The NO2-substituted derivative exhibits the highest density (1.228 g/cm³) due to tighter molecular packing in its 2D layered structure, stabilized by multiple C–H⋯O hydrogen bonds .

- Dihedral Angles: The angle between the benzene ring and ester group varies significantly (61.8° to 75.3°), with the NO2 derivative showing the smallest angle, indicating greater planarity between the nitro group and phenyl ring (0.8° dihedral) .

- Hydrogen Bonding: Electron-withdrawing groups (e.g., NO2) promote 2D layer formation via stronger dipole interactions, while electron-donating groups (e.g., CH3) favor linear chain structures .

Reactivity and Functional Group Influence

- Decarboxylation: tert-Butyl β-keto esters, including the NO2 derivative, undergo quantitative decarboxylation when treated with trifluoroacetic acid (TFA) to yield β-keto acids. The electron-withdrawing nitro group accelerates this reaction compared to CH3- or H-substituted analogs .

- Cyanophenoxy vs. Formylphenoxy: The cyano group in tert-butyl (3-cyanophenoxy)acetate likely enhances electrophilicity at the phenyl ring, similar to the formyl group in AG001EZM. This property may facilitate nucleophilic aromatic substitution reactions, though direct data are unavailable .

Analogous Compounds and Similarity Scores

and highlight structurally related compounds with modified substituents or ester groups:

- High-Similarity Analogs: Ethyl 2-(3-aminophenyl)acetate (CAS 52273-79-7, Similarity: 0.92) Methyl 2-(3-aminophenyl)acetate (CAS 52913-11-8, Similarity: 0.88) tert-Butyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS 196085-84-4, Similarity: 1.00)

These analogs demonstrate that substitutions at the phenyl ring (e.g., -NH2, -CN) or ester group (e.g., methyl, ethyl) modulate solubility, reactivity, and biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.